molecular formula C20H16N2OS2 B2964627 4-phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide CAS No. 1206986-85-7

4-phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2964627
CAS No.: 1206986-85-7
M. Wt: 364.48
InChI Key: GJKGHYMUWBVPRJ-UHFFFAOYSA-N
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Description

4-Phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound characterized by its intricate molecular structure, which includes multiple aromatic rings and heterocyclic elements

Properties

IUPAC Name

4-phenyl-3-pyrrol-1-yl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c23-20(21-13-16-9-6-12-24-16)19-18(22-10-4-5-11-22)17(14-25-19)15-7-2-1-3-8-15/h1-12,14H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKGHYMUWBVPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxamide with phenylpyrrole in the presence of a suitable catalyst, such as palladium or nickel, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes and receptors, making it useful in studying biological pathways and developing new therapeutic agents.

Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It may serve as a lead compound for the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry: Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which 4-phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: A dual-targeting inhibitor with activity against multidrug-resistant cancer cells.

  • 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b2',3'-d]pyrrole: A derivative with electrochemical and optical properties.

Uniqueness: 4-Phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its diverse applications and biological activities.

Biological Activity

4-Phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a thiophene core with various substituents, including phenyl and pyrrole groups. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiophene Core : Utilizing methods like the Gewald reaction.
  • Substitution Reactions : Employing Suzuki or Stille coupling to introduce phenyl and pyrrolyl groups.
  • Amidation : Creating the carboxamide group through reactions with amines and carboxylic acid derivatives.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in medicinal chemistry and materials science.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds in the pyrrole family. For instance, certain derivatives have shown efficacy against hepatitis C virus (HCV) by suppressing cyclooxygenase-2 (COX-2) activity, indicating a possible mechanism for the compound's activity against viral infections .

Antibacterial Properties

Pyrrole derivatives have been investigated for their antibacterial properties. In vitro studies have demonstrated that some pyrrole-containing compounds exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

The mechanism of action is likely multifaceted, involving interactions with biological targets such as enzymes or receptors. The specific pathways remain to be elucidated through detailed biochemical studies.

Case Studies

Several studies provide insights into the biological activity of similar compounds:

  • Antiviral Efficacy : A study on new pyrazole amides reported an EC50 value of 3.98 μM against HIV type 1, showcasing the potential for developing antiviral agents from related structures .
  • Antibacterial Studies : Research on pyrrole benzamide derivatives indicated potent antibacterial activity with MIC values comparable to established antibiotics like isoniazid .

Comparative Analysis

A comparative analysis of similar compounds reveals unique aspects of this compound:

Compound NameStructureBiological ActivityMIC/EC50 Values
Compound AStructure AAntiviralEC50 = 3.98 μM
Compound BStructure BAntibacterialMIC = 3.12 μg/mL

Q & A

Q. What synthetic strategies are reported for 4-phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step approach involving: (i) Condensation of thiophene-2-carbonyl chloride with 2-nitroaniline derivatives in acetonitrile under reflux, followed by purification via crystallization . (ii) Functionalization of the pyrrole ring via electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) to introduce the 1H-pyrrol-1-yl group . (iii) N-alkylation using thiophen-2-ylmethylamine to attach the carboxamide moiety, monitored by TLC and characterized via NMR and FTIR .
  • Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to avoid polyalkylation byproducts .

Q. How is the structural confirmation of this compound achieved?

  • Analytical Techniques :
  • NMR : 1H^1H and 13C^{13}C NMR spectra confirm substitution patterns (e.g., pyrrole ring protons at δ 6.8–7.2 ppm, thiophene protons at δ 7.3–7.5 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° between thiophene and benzene rings) and validates hydrogen-bonding motifs (e.g., C–H⋯O interactions) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 421.4 [M+H]+^+) confirm molecular weight .

Q. What preliminary biological screening methods are applicable for this compound?

  • Assays :
  • Calcium Channel Inhibition : Patch-clamp electrophysiology to evaluate T-type Ca2+^{2+} channel blocking activity (IC50_{50} determination) .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
    • Dosage : Test concentrations ranging from 1–100 μM, with DMSO as a vehicle control (<0.1% v/v) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s activity against T-type Ca2+^{2+} channels?

  • Methods :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with Cav3.2_{v}3.2 channel domains (e.g., pore-forming α1H subunit) .
    • Data Interpretation : Correlate docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC50_{50} values to refine substituent selection .

Q. What strategies resolve contradictions in synthetic yields across different reaction conditions?

  • Case Study : Discrepancies in N-alkylation yields (40–75%) may arise from:
  • Steric Hindrance : Bulky thiophen-2-ylmethylamine reduces nucleophilic attack efficiency .
  • Solvent Polarity : Acetonitrile (high polarity) vs. THF (low polarity) affects reaction kinetics; optimize using a solvent gradient .
    • Troubleshooting : Use 1H^1H NMR to quantify unreacted starting materials and adjust stoichiometry (e.g., 1.2:1 amine:carbonyl ratio) .

Q. How does the heterocyclic system’s reactivity influence pharmacological activity?

  • Structure-Activity Relationship (SAR) :
  • Pyrrole Ring : Electron-donating groups (e.g., methyl) enhance Ca2+^{2+} channel affinity by 2-fold compared to electron-withdrawing substituents (e.g., nitro) .
  • Thiophene Methyl Group : Methylation at the 5-position reduces cytotoxicity (IC50_{50} > 50 μM in HEK293 cells) while retaining antimicrobial activity .
    • Experimental Validation : Synthesize analogs (e.g., 3-(1H-indol-1-yl) derivatives) and compare bioactivity profiles .

Q. What advanced spectroscopic techniques elucidate dynamic molecular interactions?

  • Methods :
  • 2D NMR (COSY, NOESY) : Resolve spatial proximity between the pyrrole NH and thiophene methyl group, indicating intramolecular hydrogen bonding .
  • Time-Resolved Fluorescence : Monitor conformational changes in solution (e.g., τ = 4.2 ns in PBS) to assess stability under physiological conditions .
    • Applications : Correlate conformational flexibility with membrane permeability (e.g., PAMPA assay) .

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